molecular formula C15H18N2O B1216820 Isoprazone CAS No. 56463-68-4

Isoprazone

Cat. No.: B1216820
CAS No.: 56463-68-4
M. Wt: 242.32 g/mol
InChI Key: UMSWVMUFXHQAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoprazone is a chemical compound with the molecular formula C15H18N2O. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions.

Biochemical Analysis

Biochemical Properties

Isoprazone plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as (H+, K+)-ATPase, which is crucial for gastric acid production. By binding to the sulfhydryl groups of cysteines on the (H+, K+)-ATPase enzyme, this compound effectively inhibits its activity, leading to a reduction in gastric acid secretion . This interaction is covalent and irreversible, making this compound a potent inhibitor.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to control pro-inflammatory and profibrotic molecules through the nuclear translocation of the transcription factor nuclear factor-like 2 (Nrf2) and the induction of heme oxygenase 1 (HO1) . This regulation impacts cellular responses to oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound exerts its effects by covalently binding to the (H+, K+)-ATPase enzyme, preventing the final step in gastric acid production . Additionally, this compound controls pro-inflammatory and profibrotic responses through the MAPK/Nrf2/HO1 pathway . This pathway involves the activation of Mitogen Activated Protein Kinase (MAPK), leading to the nuclear translocation of Nrf2 and the induction of HO1, which are crucial for cellular protection against oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the duration of this compound’s antisecretory effect persists longer than 24 hours due to its irreversible binding to the (H+, K+)-ATPase enzyme . This prolonged effect is beneficial for sustained inhibition of gastric acid secretion.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal disturbances and potential kidney injury . It is essential to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. One of the key pathways is the mevalonate pathway, which is essential for the biosynthesis of isoprenoids . This compound’s interaction with enzymes in this pathway can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. The localization signals and post-translational modifications of this compound play a role in directing it to its site of action . This precise localization ensures that this compound exerts its effects efficiently.

Preparation Methods

The synthesis of isoprazone involves several steps, each requiring specific conditions and reagents. One common method involves the reaction of 1-(4-amino-2-methyl-5-phenyl-3-pyrrolyl)isopropyl ketone with appropriate reagents under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Isoprazone undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Isoprazone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Isoprazone can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-9(2)15(18)12-10(3)17-14(13(12)16)11-7-5-4-6-8-11/h4-9,17H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSWVMUFXHQAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2)N)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205013
Record name Isoprazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56463-68-4
Record name Isoprazone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056463684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoprazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPRAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0T3NEB48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoprazone
Reactant of Route 2
Reactant of Route 2
Isoprazone
Reactant of Route 3
Isoprazone
Reactant of Route 4
Reactant of Route 4
Isoprazone
Reactant of Route 5
Isoprazone
Reactant of Route 6
Reactant of Route 6
Isoprazone
Customer
Q & A

Q1: What is the primary focus of the research paper regarding isoprazone?

A1: The research paper primarily focuses on the pharmacokinetics of this compound, a novel analgesic and antipyretic agent, in rats []. This includes investigating how the drug is absorbed, distributed, metabolized, and excreted within the rat model.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.